![molecular formula C10H14ClN3OS B2358296 N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide CAS No. 2190139-95-6](/img/structure/B2358296.png)
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of Janus kinase (JAK) inhibitors, which are a class of drugs that target the JAK-STAT signaling pathway. This pathway is involved in the regulation of immune responses, hematopoiesis, and inflammation. CP-690,550 has been shown to have potent inhibitory effects on JAK3, which makes it a promising candidate for the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis.
作用机制
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide exerts its therapeutic effects by inhibiting JAK3, which is a key component of the JAK-STAT signaling pathway. This pathway is involved in the regulation of immune responses, hematopoiesis, and inflammation. JAK3 is predominantly expressed in immune cells, such as T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound can suppress the activation of these immune cells, thus reducing inflammation and tissue damage.
Biochemical and physiological effects:
This compound has been shown to have potent inhibitory effects on JAK3, which plays a critical role in the regulation of immune responses. By inhibiting JAK3, this compound can suppress the activation of T cells and other immune cells, thus reducing inflammation and tissue damage. In preclinical studies, this compound has been shown to be effective in reducing inflammation and tissue damage in animal models of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has several advantages for lab experiments, such as its high potency and selectivity for JAK3 inhibition. This compound has been extensively studied in preclinical and clinical settings, which makes it a well-characterized tool compound for investigating the JAK-STAT signaling pathway. However, this compound has some limitations for lab experiments, such as its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using appropriate formulations and delivery methods.
未来方向
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. However, there are still several areas that need to be explored to fully understand its therapeutic potential. Some of the future directions for research on this compound include:
1. Investigating the long-term safety and efficacy of this compound in large-scale clinical trials.
2. Exploring the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases.
3. Investigating the potential use of this compound in other diseases, such as cancer and infectious diseases.
4. Developing new formulations and delivery methods for this compound to improve its pharmacokinetic properties.
5. Investigating the role of JAK3 inhibition in other physiological processes, such as hematopoiesis and wound healing.
In conclusion, this compound is a promising compound for the treatment of various autoimmune diseases. Its potent inhibitory effects on JAK3 make it a well-characterized tool compound for investigating the JAK-STAT signaling pathway. Further research is needed to fully understand its therapeutic potential and to develop new formulations and delivery methods to improve its pharmacokinetic properties.
合成方法
The synthesis of N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide involves several steps, starting from the reaction of 3-chloropyrazine-2-carboxylic acid with methylamine to form N-methyl-3-chloropyrazine-2-carboxamide. This intermediate is then reacted with 2-methyl-3-mercaptopropanoic acid to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
科学研究应用
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The compound has been shown to have potent inhibitory effects on JAK3, which plays a critical role in the regulation of immune responses. By inhibiting JAK3, this compound can suppress the activation of T cells and other immune cells, thus reducing inflammation and tissue damage.
属性
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-7(6-16-2)10(15)14-5-8-9(11)13-4-3-12-8/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMWJSNFQFGOCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)NCC1=NC=CN=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

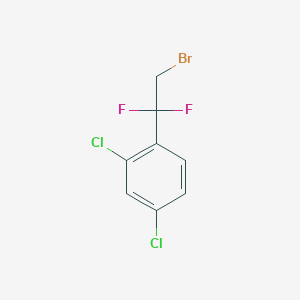
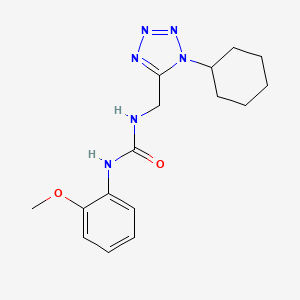

![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)
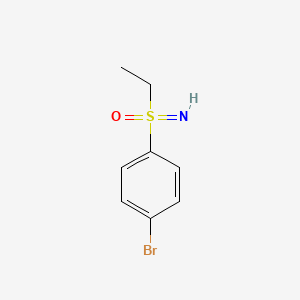

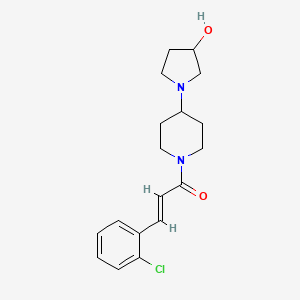
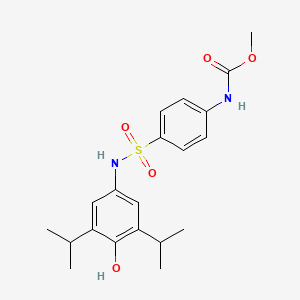
![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2358223.png)
![2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2358225.png)
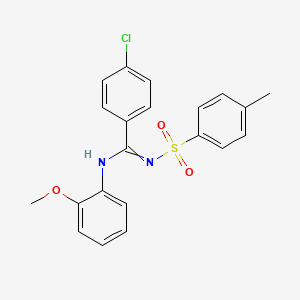
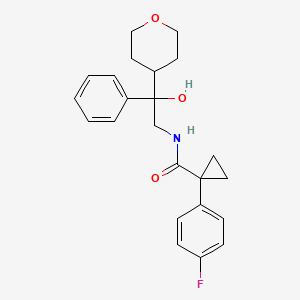
![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)
